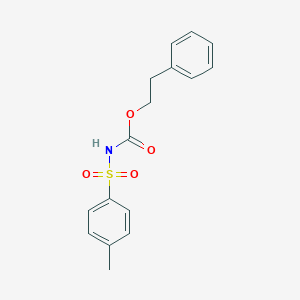
N-Tosylcarbamic acid phenethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Tosylcarbamic acid phenethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Tosylcarbamic acid phenethyl ester (NTCPE) is a compound of significant interest in the field of organic chemistry and medicinal applications. This article explores its various applications, particularly in scientific research, synthesis, and therapeutic contexts.
NTCPE has been studied for its potential biological activities, particularly as a prodrug or intermediate in the synthesis of bioactive compounds. Its structural analogs have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of NTCPE can exhibit cytotoxic effects against cancer cell lines, making them potential candidates for developing new anticancer agents.
- Anti-inflammatory Properties : Compounds derived from NTCPE have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Synthetic Intermediates
NTCPE serves as a versatile building block in organic synthesis. It can be transformed into various functional groups through nucleophilic substitution reactions, leading to the development of more complex molecules:
- Synthesis of Carbamate Derivatives : NTCPE can be converted into other carbamate derivatives that possess enhanced biological properties.
- Formation of Peptides and Proteins : The compound's reactivity allows it to be used in peptide synthesis, contributing to the design of novel biomolecules.
Drug Development
The potential of NTCPE as a scaffold for drug development has been explored. Its ability to enhance solubility and bioavailability makes it an attractive candidate for formulating new pharmaceuticals.
Case Study 1: Anticancer Activity
A study demonstrated that NTCPE derivatives exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that NTCPE reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis.
Properties
CAS No. |
18303-11-2 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Synonyms |
N-Tosylcarbamic acid phenethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















